Pyridine-2,3,5,6-tetraamine

Übersicht

Beschreibung

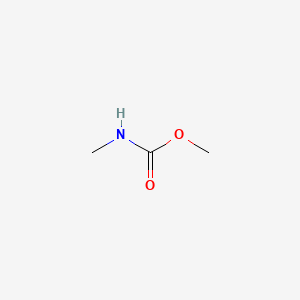

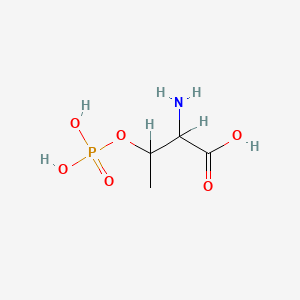

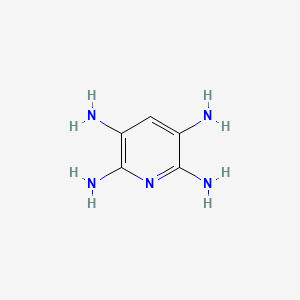

Pyridine-2,3,5,6-tetraamine, also known as 2,3,5,6-Pyridinetetramine, is a chemical compound with the molecular formula C5H9N5 . It has a molecular weight of 139.16 . It is used in the field of Organic Light-Emitting Diode (OLED) Materials .

Synthesis Analysis

The synthesis of pyridine derivatives, including this compound, has been reported in several studies . One such method involves a base-promoted one-pot procedure for the synthesis of 3,5-diaryl pyridines via a variety of aromatic terminal alkynes with benzamides as the nitrogen source .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C5H9N5.3ClH/c6-2-1-3(7)5(9)10-4(2)8;;;/h1H,6-7H2,(H4,8,9,10);3*1H .Physical and Chemical Properties Analysis

This compound has a predicted density of 1.516±0.06 g/cm3 . Its melting point is greater than 360 °C (decomp), and its predicted boiling point is 485.3±40.0 °C . The pKa value is predicted to be 5.78±0.50 .Wissenschaftliche Forschungsanwendungen

Synthesis and Application in Polymer Chemistry

Pyridine-2,3,5,6-tetraamine derivatives have been utilized in the synthesis of polybenzimidazoles (PBIs). For example, Py-TAB, a monomer related to this compound, showed wider scope for synthesis with various dicarboxylic acids, leading to PBIs with enhanced solubility, thermal, mechanical, and oxidative stability. This improvement is crucial for overcoming the processability issues of PBIs, facilitating their large-scale use (Maity & Jana, 2013).

The presence of pyridine moieties in polymer structures has been explored to modulate properties like solubility, stability, and proton conductivity. For instance, copolymers synthesized from Py-TAB and other tetraamines showed adjustable thermal, chemical, and mechanical stabilities, enhancing the applicability of these materials in various fields (Maity & Jana, 2015).

Application in Organic Synthesis

- This compound derivatives have been used in one-pot synthesis processes for creating complex organic compounds like pyrindines and tetrahydroquinolines. These compounds have broad applications in pharmaceutical chemistry and as ligands in coordination chemistry (Yehia, Polborn, & Müller, 2002).

Medicinal Chemistry and Pharmacology

- This compound derivatives have been studied for their potential as NO carriers in pharmacological applications. Studies show that these compounds can modify vascular responses, suggesting their use in medical research for understanding mechanisms of action in the cardiovascular system (Conceição-Vertamatti et al., 2015).

Green Chemistry and Synthesis of Nucleosides

- In the realm of green chemistry, this compound derivatives have been employed in microwave-assisted synthesis techniques to create novel compounds with applications in cancer treatment and antibacterial therapies. This method aligns with the principles of green chemistry, offering high yields and environmentally friendly synthesis routes (Alrobaian et al., 2019).

Safety and Hazards

Pyridine-2,3,5,6-tetraamine is classified as a hazardous substance. It carries the GHS07 hazard pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

pyridine-2,3,5,6-tetramine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5/c6-2-1-3(7)5(9)10-4(2)8/h1H,6-7H2,(H4,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYUQKZZQKUOFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1N)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343044 | |

| Record name | 2,3,5,6-Pyridinetetramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38926-45-3 | |

| Record name | 2,3,5,6-Pyridinetetramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.